2-[(4-Phenylanilino)methyl]isoindole-1,3-dione
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Overview
Description
2-[(4-Phenylanilino)methyl]isoindole-1,3-dione is a compound belonging to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry research. The structure of this compound consists of an isoindole-1,3-dione core with a phenylanilino group attached via a methyl bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Phenylanilino)methyl]isoindole-1,3-dione typically involves a Mannich reaction, which is a three-component condensation reaction involving an active hydrogen compound, formaldehyde, and a secondary or tertiary amine . The reaction conditions often include heating and the use of solvents like methanol or toluene . For example, one method involves the reaction of phthalimide with formaldehyde and aniline under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for isoindoline derivatives, including this compound, often focus on optimizing yield and purity while minimizing environmental impact. Green chemistry principles are increasingly being applied, such as solventless reactions and the use of environmentally friendly reagents .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Phenylanilino)methyl]isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoindole core.
Substitution: The phenylanilino group can undergo substitution reactions to introduce different substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenylanilino moiety .
Scientific Research Applications
2-[(4-Phenylanilino)methyl]isoindole-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-Phenylanilino)methyl]isoindole-1,3-dione involves its interaction with specific molecular targets. For instance, it has been shown to modulate dopamine receptors, which are involved in neurotransmission and are targets for antipsychotic drugs . The compound’s ability to inhibit β-amyloid aggregation suggests a potential mechanism for neuroprotection in Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
2-(2-(3,4-Dimethoxyphenyl)ethyl)isoindolin-1,3-dione: This compound has similar structural features but different substituents on the phenyl ring.
2-(2-Bromoethyl)isoindole-1,3-dione: This derivative has a bromoethyl group instead of the phenylanilino group.
N-Substituted isoindoline-1,3-diones: These compounds share the isoindoline-1,3-dione core but have various substituents on the nitrogen atom.
Uniqueness
2-[(4-Phenylanilino)methyl]isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to interact with dopamine receptors and inhibit β-amyloid aggregation sets it apart from other isoindoline derivatives .
Properties
CAS No. |
6629-43-2 |
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Molecular Formula |
C21H16N2O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-[(4-phenylanilino)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H16N2O2/c24-20-18-8-4-5-9-19(18)21(25)23(20)14-22-17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13,22H,14H2 |
InChI Key |
KZRPYIFCOJCUPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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